N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of amides. This compound features a brominated phenyl ring and an indole moiety, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Amide Bond Formation: The final step involves coupling the brominated phenyl ring with the indole derivative through an amide bond formation using reagents like carbodiimides (e.g., EDCI) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving brominated phenyl and indole derivatives.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the 1,2-dimethyl substitution on the indole ring.
N-(4-chloro-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide: Substitutes bromine with chlorine.
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-acetamide: Lacks the oxo group on the acetamide.
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of both the brominated phenyl ring and the 1,2-dimethyl substitution on the indole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-10-13(8-9-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPVTFPJAZRLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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